Cas no 2439164-91-5 (Unii-dae83A4efj)

Unii-dae83A4efj structure
Nombre del producto:Unii-dae83A4efj
Unii-dae83A4efj Propiedades químicas y físicas
Nombre e identificación
-
- DAE83A4EFJ
- Cabozantinib dimer
- 1,1-Cyclopropanedicarboxamide, N,N'-bis(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-
- Unii-dae83A4efj
- N,N'-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide
- 2439164-91-5
- SCHEMBL15872120
- G63530
- N,N'-bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide? (Cabozantinib Impurity
- 1-N,1-N'-bis[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide
- CS-0166298
-
- Renchi: 1S/C39H34N4O8/c1-46-33-19-27-29(21-35(33)48-3)40-17-13-31(27)50-25-9-5-23(6-10-25)42-37(44)39(15-16-39)38(45)43-24-7-11-26(12-8-24)51-32-14-18-41-30-22-36(49-4)34(47-2)20-28(30)32/h5-14,17-22H,15-16H2,1-4H3,(H,42,44)(H,43,45)
- Clave inchi: YOWXZIFNJRAYCY-UHFFFAOYSA-N
- Sonrisas: O=C(C1(C(NC2C=CC(=CC=2)OC2C=CN=C3C=C(C(=CC=23)OC)OC)=O)CC1)NC1C=CC(=CC=1)OC1C=CN=C2C=C(C(=CC=12)OC)OC
Atributos calculados
- Calidad precisa: 686.23766406g/mol
- Masa isotópica única: 686.23766406g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 51
- Cuenta de enlace giratorio: 12
- Complejidad: 1070
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 7
- Superficie del Polo topológico: 139
Unii-dae83A4efj PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02518T-50mg |
N,N'-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide |
2439164-91-5 | 98% | 50mg |
$186.00 | 2024-05-21 | |
1PlusChem | 1P02518T-25mg |
N,N'-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide |
2439164-91-5 | 98% | 25mg |
$116.00 | 2024-05-21 | |
1PlusChem | 1P02518T-10mg |
N,N'-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide |
2439164-91-5 | 98% | 10mg |
$70.00 | 2024-05-21 |
Unii-dae83A4efj Literatura relevante
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
2439164-91-5 (Unii-dae83A4efj) Productos relacionados
- 1806008-85-4(Ethyl 5-amino-2-(aminomethyl)-3-(difluoromethyl)pyridine-6-carboxylate)
- 1343053-64-4(5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide)
- 1539144-03-0({2-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methanamine)
- 884879-23-6(Phenylallylchloro[1,3-bis(diisopropylphenyl)-2-imidazol-2-ylidene]palladium(II))
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 2680689-31-8(benzyl N-(4-methoxy-2-nitrophenyl)-N-methylcarbamate)
- 100638-28-6(Ethyl 2-bromo-2-(2-fluorophenyl)acetate)
- 1019625-94-5((3-methylbutyl)1-(5-methylthiophen-2-yl)ethylamine)
- 1566400-39-2(3-chloro-5-(ethanesulfonyl)phenylmethanol)
- 1261777-88-1(4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:2439164-91-5)N,N'-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide

Pureza:99%
Cantidad:50mg
Precio ($):175.0